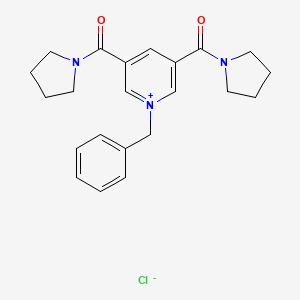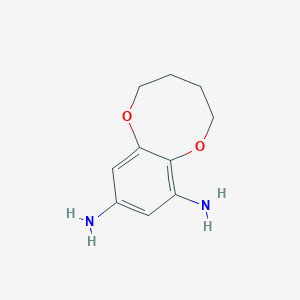![molecular formula C32H33F B14270672 1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) CAS No. 155905-83-2](/img/structure/B14270672.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenylene core linked by ethyne groups to two pentylbenzene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluoro-1,4-diiodobenzene and 4-pentylphenylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-fluoro-1,4-diiodobenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) has several scientific research applications:
Organic Semiconductors: Due to its conjugated structure, it is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Liquid Crystals: The compound’s structure allows it to form liquid crystalline phases, making it useful in the design of liquid crystal displays (LCDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) exerts its effects is primarily through its ability to participate in π-π interactions and form extended conjugated systems. These interactions are crucial for its function in organic semiconductors and liquid crystals. The molecular targets include electronic devices where the compound’s conductive properties are harnessed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure but lacks the fluoro substitution.
1,1’-[(2-Chloro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure with a chloro substitution instead of fluoro.
Uniqueness
The presence of the fluoro group in 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and stability. This makes it distinct from its chloro and unsubstituted analogs, potentially offering different performance characteristics in electronic applications.
This detailed overview provides a comprehensive understanding of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene), covering its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
155905-83-2 |
|---|---|
Formule moléculaire |
C32H33F |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-fluoro-1,4-bis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H33F/c1-3-5-7-9-26-11-15-28(16-12-26)19-20-30-22-24-31(32(33)25-30)23-21-29-17-13-27(14-18-29)10-8-6-4-2/h11-18,22,24-25H,3-10H2,1-2H3 |
Clé InChI |
HINCWNIIGSFIBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
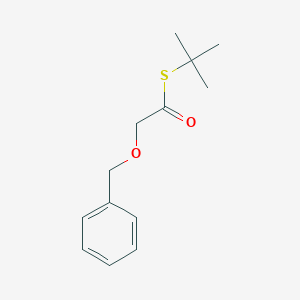
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)

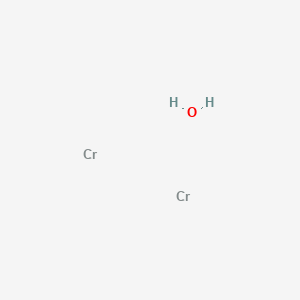
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
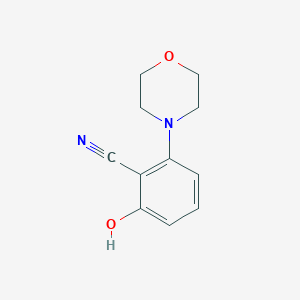
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
